molecular formula C19H19N3O2S B2622730 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034541-42-7

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2622730
CAS RN: 2034541-42-7
M. Wt: 353.44
InChI Key: WVZCDNUESSHTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations, which are resistant to first-generation TKIs such as gefitinib and erlotinib.

Mechanism of Action

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide selectively and irreversibly inhibits the activity of EGFR with T790M mutations, which are resistant to first-generation TKIs. This inhibition leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, and the induction of apoptosis in cancer cells (Cross et al., 2015).
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity and potency for EGFR with T790M mutations, while sparing wild-type EGFR and other kinases. It has a half-life of approximately 26 hours and is metabolized by the liver. This compound has been found to have minimal drug-drug interactions and to be well-tolerated in clinical trials, with the most common adverse events being diarrhea, rash, and nausea (Jänne et al., 2015).

Advantages and Limitations for Lab Experiments

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful tool for studying the role of EGFR signaling in cancer cells with T790M mutations. It can be used to investigate the mechanisms of resistance to first-generation TKIs and to develop new treatment strategies for NSCLC and other cancers. However, this compound is not effective in patients with EGFR mutations other than T790M, and the development of resistance to this compound can also occur in some patients (Mok et al., 2017).

Future Directions

For the research and development of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide include the investigation of its potential in combination with other targeted therapies and immunotherapies, the identification of biomarkers for patient selection and monitoring, and the development of new generations of EGFR TKIs with improved efficacy and safety profiles. Other potential applications of this compound include the treatment of other cancers with EGFR mutations and the prevention of cancer metastasis (Yamamoto et al., 2019).

Synthesis Methods

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves several steps, including the preparation of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethanamine, the coupling of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethanamine with 5-phenylisoxazole-3-carboxylic acid, and the final deprotection of the amine protecting group. The detailed synthesis method can be found in the literature (Cross et al., 2015).

Scientific Research Applications

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. In a phase I/II clinical trial, this compound showed a high response rate (51%) and a long progression-free survival (9.6 months) in patients with EGFR T790M mutations (Jänne et al., 2015). In a phase III clinical trial, this compound demonstrated a superior efficacy and safety profile compared to chemotherapy in these patients (Mok et al., 2017). This compound has also been investigated in combination with other targeted therapies and immunotherapies for the treatment of NSCLC and other cancers (Yamamoto et al., 2019).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-19(16-11-18(24-21-16)14-5-2-1-3-6-14)20-12-17(22-8-4-9-22)15-7-10-25-13-15/h1-3,5-7,10-11,13,17H,4,8-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZCDNUESSHTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.